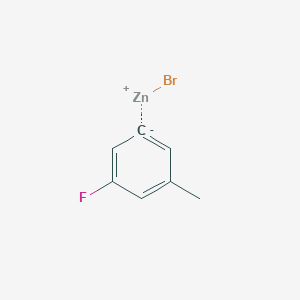
3-Fluoro-5-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methylphenylZinc bromide is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methylphenylZinc bromide can be synthesized through the reaction of 3-fluoro-5-methylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium or nickel complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
3-Fluoro-5-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules through carbon-carbon bond formation.
Biology: It can be used to synthesize biologically active compounds for research in drug discovery and development.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds through transmetalation processes. This reactivity is harnessed in cross-coupling reactions, where the organozinc compound transfers its organic group to a palladium or nickel catalyst, which then forms the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-methylphenylboronic acid
- 3-Fluoro-5-methylphenylmagnesium bromide
- 3-Fluoro-5-methylphenyl lithium
Comparison
3-Fluoro-5-methylphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. For example, while 3-Fluoro-5-methylphenylboronic acid is also used in cross-coupling reactions, the organozinc compound often provides higher yields and greater functional group tolerance. Similarly, 3-Fluoro-5-methylphenylmagnesium bromide and 3-Fluoro-5-methylphenyl lithium are highly reactive but can be less stable and more challenging to handle compared to the zinc derivative.
Propiedades
Fórmula molecular |
C7H6BrFZn |
|---|---|
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KAWUFZBDXKALND-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















